![molecular formula C32H22O2 B14211880 3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione CAS No. 823214-27-3](/img/structure/B14211880.png)
3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione is a complex organic compound characterized by its unique binaphthalene structure. This compound is known for its applications in various fields of chemistry, particularly in the synthesis of chiral ligands and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione typically involves multi-step reactions. One common method includes the use of palladium or nickel catalysts. The process begins with the preparation of 3,3’-bis-halogenated binaphthols, which are then subjected to cross-coupling reactions with phenyl groups. The reaction conditions often involve the use of solvents like benzene and reagents such as phenylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalysts and solvents is crucial to maintain the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include various substituted binaphthalenes, quinones, and diols, depending on the specific reaction conditions and reagents used.
科学研究应用
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of chiral ligands and catalysts in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems as a molecular probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism by which 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The binaphthalene structure allows for specific binding interactions, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3,3’-Diphenyl-2,2’-binaphthol: Another binaphthalene derivative used in similar applications.
3,3’-Bis(4-methoxyphenyl)-1,1’-binaphthalene: A compound with methoxy substituents, offering different electronic properties.
3,3’-Dibromo-1,1’-binaphthalene: A halogenated derivative with distinct reactivity.
Uniqueness
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it particularly valuable in the synthesis of chiral ligands and catalysts, offering advantages in terms of selectivity and efficiency in asymmetric reactions.
属性
CAS 编号 |
823214-27-3 |
|---|---|
分子式 |
C32H22O2 |
分子量 |
438.5 g/mol |
IUPAC 名称 |
4-(4-oxo-3-phenyl-1H-naphthalen-1-yl)-2-phenyl-4H-naphthalen-1-one |
InChI |
InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)29(19-27(31)21-11-3-1-4-12-21)30-20-28(22-13-5-2-6-14-22)32(34)26-18-10-8-16-24(26)30/h1-20,29-30H |
InChI 键 |
QSTBAAQYVOEFBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3C2=O)C4C=C(C(=O)C5=CC=CC=C45)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
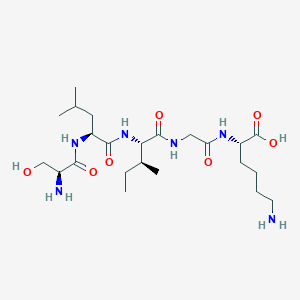
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
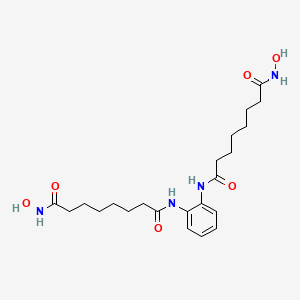
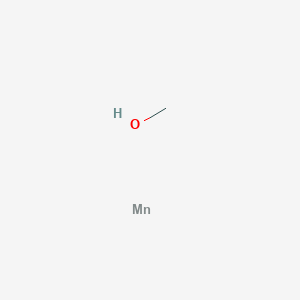


![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)

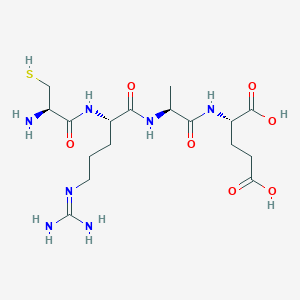
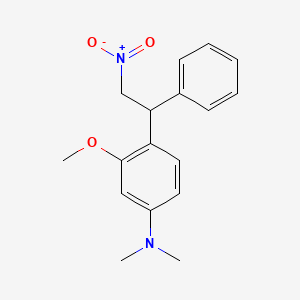
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
